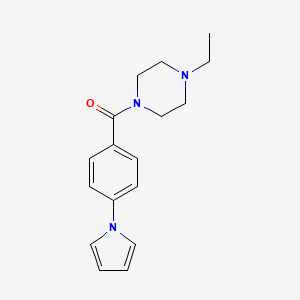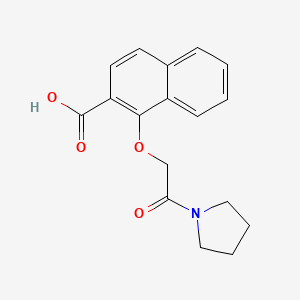
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid, also known as OPN-305, is a small molecule antagonist of Toll-like receptor 2 (TLR2) and TLR4. TLRs are a family of pattern recognition receptors that play a crucial role in the innate immune system's response to pathogens. OPN-305 has been extensively studied in preclinical and clinical studies for its potential therapeutic applications.
Wirkmechanismus
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid works by blocking the activation of TLR2 and TLR4, which are involved in the innate immune system's response to pathogens. By blocking these receptors, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. In preclinical studies, it has been shown to reduce inflammation and tissue damage in various animal models of inflammatory and autoimmune diseases. In clinical studies, it has been shown to be safe and well-tolerated, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is its specificity for TLR2 and TLR4, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low potency compared to other TLR antagonists, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in cancer immunotherapy, as TLRs play a role in the immune response to cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease settings.
Synthesemethoden
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid is synthesized by a multi-step process. The first step involves the synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)naphthalene-2-carboxylic acid, which is then reacted with ethylene oxide to form this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and lupus.
Eigenschaften
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(18-9-3-4-10-18)11-22-16-13-6-2-1-5-12(13)7-8-14(16)17(20)21/h1-2,5-8H,3-4,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTDPFNRYGDAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)


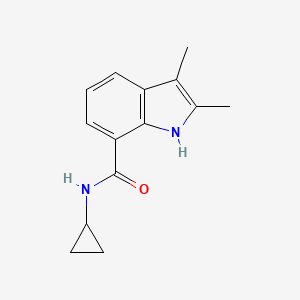
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
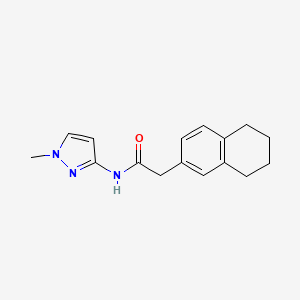
![2-[(2-Methoxypyridin-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7502786.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7502788.png)
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
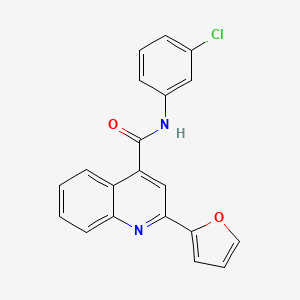
![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)
